molecular formula C4HF9O3S B136193 HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE CAS No. 156241-41-7

HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE

Cat. No.: B136193
CAS No.: 156241-41-7
M. Wt: 300.1 g/mol
InChI Key: NRHQWNHARTXNOE-UHFFFAOYSA-N
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Description

HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE is a fluorinated organic compound known for its unique chemical properties. It is widely used in various chemical reactions and industrial applications due to its high reactivity and stability. The compound’s structure includes multiple fluorine atoms, which contribute to its distinct characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE is typically synthesized through the reaction of 1,1,1,3,3,3-Hexafluoropropan-2-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

(CF3)2CHOH+(CF3SO2)2O(CF3)2CHOTf+CF3SO2OH(CF_3)_2CHOH + (CF_3SO_2)_2O \rightarrow (CF_3)_2CHOTf + CF_3SO_2OH (CF3​)2​CHOH+(CF3​SO2​)2​O→(CF3​)2​CHOTf+CF3​SO2​OH

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile.

    Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used for these transformations.

Major Products Formed:

    Nucleophilic Substitution: The major products are substituted derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.

    Elimination Reactions: The major products are alkenes or other unsaturated compounds.

    Oxidation and Reduction: The major products depend on the specific oxidizing or reducing agent used.

Scientific Research Applications

HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: The compound is used in the modification of biomolecules to study their structure and function.

    Medicine: It is employed in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals, including fluorinated surfactants and polymers.

Comparison with Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A precursor to the trifluoromethanesulfonate derivative, used as a solvent and reagent in organic synthesis.

    Trifluoromethanesulfonic Anhydride: Another electrophilic reagent used in similar reactions.

    Hexafluoroisopropanol: A related compound with similar properties, used in different applications.

Uniqueness: HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE is unique due to its combination of fluorinated groups and the trifluoromethanesulfonate moiety. This combination imparts high reactivity and stability, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O3S/c5-2(6,7)1(3(8,9)10)16-17(14,15)4(11,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHQWNHARTXNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156241-41-7
Record name 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate
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